2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene
Overview
Description
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain
Biochemical Analysis
Biochemical Properties
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially altering their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In hepatocytes, for example, this compound has been observed to induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and apoptosis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of this compound to cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or elevated temperatures. Over time, the degradation products of this compound may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of reactive intermediates and the induction of oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell. The metabolic pathways of this compound are complex and can vary depending on the specific isoforms of cytochrome P450 involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity. For example, the accumulation of this compound in the mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable aromatic precursor, followed by subsequent reactions to introduce the propene moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium) are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Methoxy-3-(trifluoromethyl)phenol
- 2-Methyl-4-(trifluoromethyl)phenyl
Uniqueness
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPKYYXGMBTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215322 | |
Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-33-1 | |
Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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